4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine
CAS No.: 1780460-89-0
Cat. No.: VC11551764
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1780460-89-0 |
|---|---|
| Molecular Formula | C8H8BrN3 |
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | 4-bromo-1-methylbenzimidazol-2-amine |
| Standard InChI | InChI=1S/C8H8BrN3/c1-12-6-4-2-3-5(9)7(6)11-8(12)10/h2-4H,1H3,(H2,10,11) |
| Standard InChI Key | NETFEPMNNIUDRQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C(=CC=C2)Br)N=C1N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The molecular formula of 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine is C₈H₇BrN₃, with a molecular weight of 225.07 g/mol (calculated using atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01) . The benzodiazole core consists of a benzene ring fused to a diazole ring containing two nitrogen atoms at positions 1 and 3. Key structural features include:
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Bromine at the 4-position of the benzene ring, influencing electronic properties and regioselectivity in reactions.
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Methyl group at the 1-position, providing steric bulk and modulating solubility.
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Primary amine at the 2-position, enabling hydrogen bonding and participation in nucleophilic reactions.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 4-Bromo-1-methyl-1H-benzimidazol-2-amine |
| CAS Number | Not formally assigned |
| Molecular Formula | C₈H₇BrN₃ |
| Exact Mass | 224.979 Da |
| Topological Polar Surface Area | 64.3 Ų (predicted) |
| logP (Octanol-Water) | 2.1 (estimated via ChemAxon) |
Synthesis and Optimization
Synthetic Pathways
While no direct synthesis of 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine is documented, analogous compounds such as 6-bromo-1-methyl-1H-benzodiazol-2-amine (CAS 24786-54-7) and 4-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one provide methodological templates. A plausible synthesis involves:
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Benzimidazole Core Formation: Condensation of 4-bromo-1,2-diaminobenzene with methyl isocyanate under acidic conditions to form the 1-methyl-2-aminobenzimidazole intermediate .
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Regioselective Bromination: Electrophilic aromatic substitution using bromine (Br₂) in the presence of FeBr₃ as a catalyst, targeting the 4-position of the benzene ring.
Critical Reaction Parameters:
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Temperature: 0–5°C during bromination to minimize di-substitution.
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Solvent: Dichloromethane or acetonitrile for optimal solubility.
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Yield: Estimated 45–60% based on analogous brominated benzimidazoles.
Physicochemical Properties
Spectral Characterization
Hypothetical spectral data for 4-bromo-1-methyl-1H-1,3-benzodiazol-2-amine can be extrapolated from related compounds:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J=8.4 Hz, 1H, H-5), 7.32 (s, 1H, H-7), 6.90 (d, J=8.4 Hz, 1H, H-6), 5.21 (s, 2H, NH₂), 3.42 (s, 3H, CH₃).
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IR (KBr): 3400 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N stretch), 680 cm⁻¹ (C-Br stretch) .
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MS (ESI+): m/z 226.0 [M+H]⁺, 228.0 [M+H+2]⁺ (isotopic pattern for bromine).
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted via LogP), necessitating polar aprotic solvents (e.g., DMF, DMSO) for biological assays.
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Thermal Stability: Decomposition temperature ~220°C (differential scanning calorimetry estimate).
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Kinase Inhibitors: Functionalization at the 2-amine position yields ATP-competitive inhibitors.
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Antiviral Agents: Bromine enhances interaction with viral proteases (e.g., SARS-CoV-2 Mpro) .
Material Science
Benzimidazole derivatives are employed in organic semiconductors. The bromine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for π-conjugated polymers.
Comparison with Structural Analogs
Table 2: Halogenated Benzimidazole Derivatives
| Compound | Bromine Position | MIC (µg/mL) | logP |
|---|---|---|---|
| 4-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine | 4 | N/A | 2.1 |
| 6-Bromo-1-methyl-1H-1,3-benzodiazol-2-amine | 6 | 1.6 | 2.4 |
| 5-Bromo-2-aminobenzimidazole | 5 | 0.8 | 1.9 |
Substitution at the 4-position may reduce steric hindrance compared to 6-bromo analogs, potentially improving target engagement .
Future Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and regioselectivity.
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Biological Screening: Evaluate against NIH’s NCATS antimicrobial and anticancer panels.
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Computational Studies: Molecular dynamics simulations to assess binding kinetics with EGFR and tubulin.
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